molecular formula C12H10BrNO2 B11840842 Ethyl 6-bromoquinoline-8-carboxylate

Ethyl 6-bromoquinoline-8-carboxylate

Cat. No.: B11840842
M. Wt: 280.12 g/mol
InChI Key: YVFPOHSNQSEFQK-UHFFFAOYSA-N
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Description

Ethyl 6-bromoquinoline-8-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromoquinoline-8-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.

After bromination, the carboxylation step involves the introduction of the ethyl ester group. This can be achieved through esterification reactions using reagents like ethanol and sulfuric acid or other suitable catalysts. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are typically carried out in batch or continuous reactors with stringent control over reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromoquinoline-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The compound can be reduced to form different derivatives. For example, catalytic hydrogenation can reduce the quinoline ring to form tetrahydroquinoline derivatives.

    Oxidation Reactions: Oxidative reactions can modify the quinoline ring or the ester group. Reagents like potassium permanganate or chromium trioxide are commonly used for such transformations.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron or aluminum chloride.

    Esterification: Ethanol and sulfuric acid or other suitable catalysts.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.

    Reduction Products: Tetrahydroquinoline derivatives.

    Oxidation Products: Oxidized quinoline or ester derivatives.

Scientific Research Applications

Ethyl 6-bromoquinoline-8-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Explored for its potential therapeutic applications. Quinoline derivatives are known for their role in treating malaria, cancer, and other diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 6-bromoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its biological activity. The compound can intercalate into DNA, inhibit enzymes, or interact with cellular receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 6-bromoquinoline-8-carboxylate can be compared with other quinoline derivatives, such as:

    Ethyl 6-bromoquinoline-4-carboxylate: Similar structure but with the carboxylate group at the 4th position. It may exhibit different biological activities and chemical reactivity.

    6-Bromoquinoline-8-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    Quinoline-8-carboxylate derivatives: Various substitutions at different positions on the quinoline ring can lead to diverse biological activities and applications.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 6-bromoquinoline-8-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-7-9(13)6-8-4-3-5-14-11(8)10/h3-7H,2H2,1H3

InChI Key

YVFPOHSNQSEFQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)Br)C=CC=N2

Origin of Product

United States

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